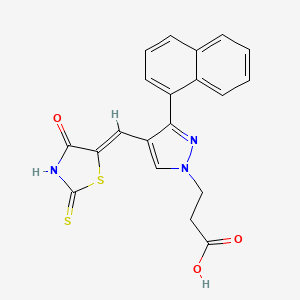
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C20H15N3O3S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanoic acid is a compound that integrates a naphthalene moiety with a thiazolidinone structure, which has been shown to exhibit significant biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A naphthalene ring, contributing to its hydrophobic character.
- A thiazolidinone derivative, known for its diverse pharmacological effects.
- A pyrazole ring, recognized for various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the thiazolidinone core exhibit potent antimicrobial properties. For instance, derivatives of 4-oxo-2-thioxothiazolidine have shown activity against both Gram-positive and Gram-negative bacteria. The compound likely shares these properties due to its structural components.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5d | E. coli | 16 μg/mL |
| 5d | S. aureus | 8 μg/mL |
| 5d | P. aeruginosa | 32 μg/mL |
The above table summarizes findings from studies where thiazolidinone derivatives demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
Compounds with a similar structural framework have been evaluated for their anticancer potential. For example, studies on pyrazole derivatives have shown promising results against various cancer cell lines. The compound under investigation may induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death.
Case Study: Anticancer Effects
In vitro studies have reported that derivatives of thiazolidinones significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma). The IC50 values for these compounds are typically in the micromolar range, indicating substantial cytotoxicity .
Antioxidant Activity
The antioxidant potential of this compound has also been highlighted in recent studies. Compounds with similar structures have demonstrated significant radical scavenging abilities.
Table 2: Antioxidant Activity Comparison
The data indicates that the synthesized compounds can scavenge free radicals effectively, surpassing well-known antioxidants like ascorbic acid in some cases .
特性
IUPAC Name |
3-[3-naphthalen-1-yl-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c24-17(25)8-9-23-11-13(10-16-19(26)21-20(27)28-16)18(22-23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,10-11H,8-9H2,(H,24,25)(H,21,26,27)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWLSZJANSEEM-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=C4C(=O)NC(=S)S4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














